molecular formula C11H9Cl2NO2 B11854435 6-Methoxyquinoline-4-carbonyl chloride hydrochloride CAS No. 185508-83-2

6-Methoxyquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B11854435
CAS No.: 185508-83-2
M. Wt: 258.10 g/mol
InChI Key: CALNYTNOASYHIV-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-4-carbonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 6-Methoxyquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 6-methoxyquinoline with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity .

Chemical Reactions Analysis

6-Methoxyquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxyquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects .

Comparison with Similar Compounds

6-Methoxyquinoline-4-carbonyl chloride hydrochloride can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various scientific fields.

Properties

CAS No.

185508-83-2

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

6-methoxyquinoline-4-carbonyl chloride;hydrochloride

InChI

InChI=1S/C11H8ClNO2.ClH/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10;/h2-6H,1H3;1H

InChI Key

CALNYTNOASYHIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)Cl.Cl

Origin of Product

United States

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